molecular formula C6H6N4 B091880 7H-Purine, 7-methyl- CAS No. 18346-04-8

7H-Purine, 7-methyl-

Cat. No. B091880
CAS RN: 18346-04-8
M. Wt: 134.14 g/mol
InChI Key: RRAYVESVMOMOEM-UHFFFAOYSA-N
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Description

“7H-Purine, 7-methyl-” is a compound with the molecular formula C6H7N5 and a molecular weight of 149.1533 . It is also known by other names such as 7-Methyl-adenine, 6-Amino-7-methylpurine, 7-Methyladenine, and N7-Methyladenine . It is a biomarker of DNA damage from exposure to methylating agents and is a partial agonist for the G protein-coupled receptor in rats .


Synthesis Analysis

The synthesis of N7-substituted adenines, guanines, and 6-mercaptopurines, which includes “7H-Purine, 7-methyl-”, involves a key step of regioselective preparation of 7-substituted 6-chloropurines. These are building blocks for the divergent synthesis of adenines, guanines, and 6-mercaptopurines .


Molecular Structure Analysis

The molecular structure of “7H-Purine, 7-methyl-” can be viewed as a 2D Mol file or as a computed 3D SD file . The structure is also available in other formats .


Chemical Reactions Analysis

The chemical reactions involving “7H-Purine, 7-methyl-” are complex and involve various steps. For instance, a direct regioselective C-H cyanation of purines was developed through a sequential triflic anhydride activation, nucleophilic cyanation with TMSCN, followed by a process of base-mediated elimination of triflous acid (CF3SO2H) .


Physical And Chemical Properties Analysis

“7H-Purine, 7-methyl-” is a white to almost white powder . Its physical and chemical properties are influenced by its molecular structure, which consists of fused pyrimidine and imidazole rings .

Mechanism of Action

Purines, including “7H-Purine, 7-methyl-”, perform their functional and pharmacological properties because of their structural/chemical characteristics. They work as chemical messengers with autocrine, paracrine, and endocrine actions that regulate cell metabolism and immune response in tumor progression .

Future Directions

The future directions for “7H-Purine, 7-methyl-” research could involve exploring its potential therapeutic applications. For instance, purine physiology is important for a variety of functions relevant to cellular health; thus, when these molecules present a homeostatic imbalance, the stability and survival of the cellular systems become compromised . Additionally, the development of new synthetic methods and the exploration of novel chemical reactions involving “7H-Purine, 7-methyl-” could be areas of future research .

properties

IUPAC Name

7-methylpurine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-10-4-9-6-5(10)2-7-3-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAYVESVMOMOEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=NC=NC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40171425
Record name 7H-Purine, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7H-Purine, 7-methyl-

CAS RN

18346-04-8
Record name 7H-Purine, 7-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018346048
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7H-Purine, 7-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99400
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7H-Purine, 7-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40171425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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